In-Depth Technical Guide: Structure and Characterization of Hexa-O-acetylmaltal
In-Depth Technical Guide: Structure and Characterization of Hexa-O-acetylmaltal
[1]
Executive Summary
Hexa-O-acetylmaltal (also known as hexa-O-acetyl-D-maltal) is a pivotal disaccharide glycal used extensively as a glycosyl donor in the synthesis of complex oligosaccharides and natural products.[1][2][3] Its structure combines a reducing-end glucal moiety (1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol) linked via an
This guide details the molecular architecture, spectroscopic signature, and synthetic logic of hexa-O-acetylmaltal.[1] It is designed for researchers requiring a definitive structural reference to support drug development and carbohydrate engineering workflows.[1]
Molecular Architecture
Chemical Identity[1]
-
IUPAC Name: 1,5-Anhydro-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-
-D-glucopyranosyl)-D-arabino-hex-1-enitol diacetate[1][2][4] -
Molecular Formula:
[1][2][3][4][6] -
Molecular Weight: 560.50 g/mol [1]
-
SMILES: CC(=O)OC[C@H]1O=O)C=CO[C@@H]2COC(C)=O)=O)=O)[C@@H]1OC(C)=O
Structural Connectivity & Stereochemistry
The molecule is a disaccharide enol ether . Its reactivity and physical properties are dictated by two distinct ring systems:
-
Ring A (Non-reducing end): A 2,3,4,6-tetra-O-acetyl-
-D-glucopyranosyl unit.[1][2][4][7] This ring adopts a rigid chair conformation , maintaining the standard stereochemistry of D-glucose.[1] The anomeric linkage is , confirmed by the axial orientation of the glycosidic bond at C1'. -
Ring B (Reducing end): A 3,6-di-O-acetyl-D-glucal unit.[1] Unlike the glucose chair, this ring is distorted into a half-chair conformation (
or ) due to the planarity imposed by the C1=C2 double bond.[1] This enol ether functionality is the site of "glycal assembly" reactions (e.g., electrophilic addition, Ferrier rearrangement).
Visualization of Connectivity
The following diagram illustrates the connectivity, highlighting the critical
Caption: Structural logic of Hexa-O-acetylmaltal, connecting the stable glucose chair (Ring A) to the reactive glucal half-chair (Ring B).
Spectroscopic Characterization
Accurate identification of Hexa-O-acetylmaltal relies on distinguishing the vinyl protons of the glucal ring from the anomeric proton of the glucose ring.
Proton NMR ( NMR) Signature
The spectrum is characterized by the deshielded enolic proton at C1 and the vinyl proton at C2.
| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H-1 | Vinyl Ether | 6.35 - 6.45 | dd | Diagnostic of glycal double bond (deshielded).[1] | |
| H-1' | Anomeric (Ring A) | 5.40 - 5.45 | d | Confirms | |
| H-2 | Vinyl | 4.70 - 4.85 | dd/ddd | Upfield from H-1; typical for C2 vinyl protons.[1] | |
| H-3 | Allylic | 5.30 - 5.40 | m | - | Allylic oxygenation shifts this downfield.[1] |
| -OAc | Acetyl Methyls | 2.00 - 2.15 | 6x Singlets | - | Six distinct or overlapping singlets integrating to 18H.[1] |
Carbon NMR ( NMR) Signature
-
C-1 (Enol Carbon):
ppm.[1] The most downfield signal (excluding carbonyls).[1] -
C-2 (Vinyl Carbon):
ppm.[1] -
C-1' (Anomeric Carbon):
ppm.[1] -
Carbonyls (C=O): Cluster at
ppm.[1]
Synthetic Origin & Protocol
Understanding the synthesis is crucial for troubleshooting impurities (e.g., unreacted bromide or hydrolysis products).[1] The standard route utilizes the Fischer-Zach reduction of acetobromomaltose.[1]
Synthetic Pathway Logic
-
Peracetylation: Maltose is converted to
-maltose octaacetate.[1] -
Bromination: Treatment with HBr/AcOH generates acetobromomaltose (
-bromide, thermodynamically favored).[1] -
Reductive Elimination: Zinc dust in acetic acid effects a reductive elimination of the C1-bromide and C2-acetate to form the C1=C2 double bond.[1]
Caption: Step-wise synthesis of Hexa-O-acetylmaltal via the Fischer-Zach reduction method.[1]
Detailed Experimental Protocol (Self-Validating)
Target: Synthesis of Hexa-O-acetylmaltal from Acetobromomaltose.
Reagents:
-
Acetobromomaltose (freshly prepared or commercial): 10.0 g[1]
-
Zinc dust (activated): 10.0 g[1]
-
Acetic acid / Water (1:1 v/v): 100 mL
-
Catalyst:
(1 mL of saturated solution)
Procedure:
-
Activation: Suspend zinc dust in the acetic acid/water mixture at 0°C. Add the copper sulfate solution to create a Zn-Cu couple (indicated by a color change to black/dark gray).
-
Addition: Add sodium acetate, followed by the portion-wise addition of acetobromomaltose over 30 minutes. Control Point: Maintain temperature < 5°C to prevent hydrolysis of the bromide.
-
Reaction: Stir vigorously for 2-3 hours at 0°C -> RT.
-
Workup: Filter off the zinc residues.[1] Dilute the filtrate with cold water (200 mL) and extract with Dichloromethane (
mL).[1] -
Purification: Wash organic layer with saturated
(until neutral), water, and brine. Dry over and concentrate in vacuo. -
Crystallization: Recrystallize from Ethanol/Hexane to yield white crystals.
Reactivity Profile
The structure of Hexa-O-acetylmaltal dictates its utility in "glycal assembly" strategies.[1]
Ferrier Rearrangement
In the presence of a Lewis acid (
Epoxidation (Danishefsky)
Reaction with dimethyldioxirane (DMDO) yields the 1,2-anhydro sugar (epoxide).[1] This intermediate allows for the synthesis of 2-deoxy-glycosides or 1,2-trans-glycosides via nucleophilic ring opening.[1]
References
-
Fischer, E. (1914).[1] Über die Reduktion der Acetobrom-glucose. Berichte der deutschen chemischen Gesellschaft, 47(1), 196-210.[1] [Foundational method for glycal synthesis via Zn/AcOH reduction].
-
Haworth, W. N., Hirst, E. L., & Reynolds, R. J. W. (1934).[1] Carbohydrates.[1][3][9][10][11] Part XV. The molecular structure of the disaccharides. Journal of the Chemical Society. [Structural elucidation of maltose derivatives].
-
Danishefsky, S. J., & Bilodeau, M. T. (1996).[1] Glycals in Organic Synthesis: The Evolution of Comprehensive Strategies for the Assembly of Oligosaccharides and Glycoconjugates of Biological Consequence. Angewandte Chemie International Edition, 35(13-14), 1380-1419.[1] [Review of glycal reactivity including maltal derivatives].
-
PubChem Database. (2024).[1] Hexa-O-acetylmaltal - Compound Summary. National Center for Biotechnology Information. Available at: [Link][1]
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- 3. Hexa-O-acetyl-maltal, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 4. Hexa-O-acetylmaltal | C24H32O15 | CID 2734747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HEXA-O-ACETYL-MALTAL CAS#: 67314-34-5 [amp.chemicalbook.com]
- 6. Hexa-O-acetylmaltal | C24H32O15 | CID 2734747 - PubChem [pubchem.ncbi.nlm.nih.gov]
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